
2-bromo-N-methoxy-N-methylpyridine-3-carboxamide
Overview
Description
2-Bromo-N-methoxy-N-methylpyridine-3-carboxamide is a chemical compound with the molecular formula C8H9BrN2O2. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-methoxy-N-methylpyridine-3-carboxamide typically involves the bromination of N-methoxy-N-methylpyridine-3-carboxamide. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-methoxy-N-methylpyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation or reduction can lead to changes in the functional groups present on the molecule.
Scientific Research Applications
2-Bromo-N-methoxy-N-methylpyridine-3-carboxamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-methoxy-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The bromine atom and the methoxy and methyl groups on the pyridine ring contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can affect various biochemical pathways and processes, making the compound valuable for research in medicinal chemistry and pharmacology.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylpyridine: Similar in structure but lacks the methoxy and carboxamide groups.
N-Methoxy-N-methylpyridine-3-carboxamide: Similar but without the bromine atom.
Uniqueness
2-Bromo-N-methoxy-N-methylpyridine-3-carboxamide is unique due to the presence of both the bromine atom and the methoxy and carboxamide groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications.
Biological Activity
2-Bromo-N-methoxy-N-methylpyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article aims to explore its biological activity, mechanisms of action, and applications based on diverse research findings.
The compound features a bromine atom, methoxy group, and a carboxamide group attached to a pyridine ring. These functional groups contribute to its reactivity and biological activity. The compound can undergo various chemical reactions, including substitution, oxidation, and reduction, which can modify its biological properties.
The mechanism of action for this compound involves interactions with specific molecular targets. The presence of the bromine atom and the methoxy and methyl groups enhances its ability to form stable complexes with biomolecules, potentially affecting various biochemical pathways. This makes it a valuable candidate for research in medicinal chemistry and pharmacology.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of pyridine have shown activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for related compounds range from 4.69 to 156.47 µM against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Pyridine Derivatives
Compound | Target Organism | MIC (µM) |
---|---|---|
Compound A | E. coli | 0.0195 |
Compound B | S. aureus | 5.64 |
Compound C | C. albicans | 16.69 |
Compound D | P. aeruginosa | 13.40 |
Cytotoxicity Studies
Preliminary studies have also assessed the cytotoxic effects of this compound on various cancer cell lines. The findings suggest that the compound exhibits selective cytotoxicity against certain cancer cells while sparing normal cells, indicating its potential as an anticancer agent.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of a series of pyridine derivatives, including this compound, against multiple bacterial strains. Results indicated that modifications in the structure significantly influenced their efficacy, with certain derivatives showing enhanced activity compared to others .
- Therapeutic Applications : Ongoing research is investigating the use of this compound as a precursor in drug development for treating infections caused by resistant bacterial strains and as a potential lead compound in anticancer therapy.
Properties
IUPAC Name |
2-bromo-N-methoxy-N-methylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-11(13-2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFPHOPOQKGZTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(N=CC=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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